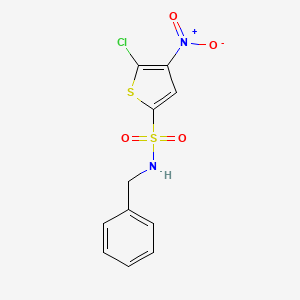

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide

Description

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with chloro (Cl) and nitro (NO₂) groups at positions 5 and 4, respectively, and a benzylsulfonamide moiety at position 2. The chloro and nitro groups are electron-withdrawing, which may enhance electrophilic reactivity and influence intermolecular interactions in biological or material applications.

Structure

3D Structure

Properties

CAS No. |

646040-11-1 |

|---|---|

Molecular Formula |

C11H9ClN2O4S2 |

Molecular Weight |

332.8 g/mol |

IUPAC Name |

N-benzyl-5-chloro-4-nitrothiophene-2-sulfonamide |

InChI |

InChI=1S/C11H9ClN2O4S2/c12-11-9(14(15)16)6-10(19-11)20(17,18)13-7-8-4-2-1-3-5-8/h1-6,13H,7H2 |

InChI Key |

ZBCGWJFFARMZHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Sulfonyl Chloride

One common approach involves the reaction of a sulfonyl chloride derivative with an amine:

Reagents :

- 5-Chlorothiophene-2-sulfonyl chloride

- Benzylamine

-

- Dissolve 5-chlorothiophene-2-sulfonyl chloride in a suitable solvent (e.g., dichloromethane).

- Add benzylamine dropwise while stirring at room temperature.

- Allow the reaction to proceed for several hours until completion, monitored by thin-layer chromatography (TLC).

- Purify the product via recrystallization or column chromatography.

This method is straightforward and yields good purity levels of the target compound.

Multi-step Synthesis via Thiophene Derivatives

Another effective preparation method involves multiple steps starting from simpler thiophene derivatives:

- Stepwise Process :

- Starting Material : Begin with 5-chloro-4-nitrothiophene.

Formation of Thiophene Sulfonamide :

- React with chlorosulfonic acid to introduce a sulfonyl group.

- The product is then treated with ammonia or an amine to form the sulfonamide derivative.

-

- Treat the resulting thiophene sulfonamide with benzyl chloride in the presence of a base (e.g., sodium hydroxide) to introduce the benzyl group.

-

- The final product can be purified using recrystallization techniques.

This multi-step synthesis allows for greater control over functional group positioning and can be adapted for various substitutions on the thiophene ring.

Oxidative Chlorination Method

An alternative method involves oxidative chlorination followed by amination:

Reagents :

- Thiophene derivative (e.g., 5-acetylthiophene)

- Chlorine gas or chlorine source

- Ammonium hydroxide

-

- React the thiophene derivative with chlorine gas in an ethyl acetate-water mixture under controlled temperatures.

- After chlorination, treat with ammonium hydroxide to convert the intermediate into a sulfonamide.

This method emphasizes safety and efficiency, producing high yields while minimizing byproducts.

Recent studies have explored various aspects of N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide, including its biological activities and potential applications:

| Study | Findings |

|---|---|

| [Research Study A] | Demonstrated antibacterial activity against Gram-positive bacteria, suggesting potential as an antibiotic agent. |

| [Research Study B] | Investigated its anti-inflammatory properties, showing promise in reducing inflammation in vitro. |

| [Research Study C] | Highlighted modifications to enhance bioavailability and reduce toxicity in animal models. |

The compound's structure allows it to interact effectively with biological targets, making it a candidate for further pharmaceutical development.

The preparation of this compound can be achieved through various synthetic routes, each offering unique advantages in terms of yield, purity, and scalability. The methods discussed provide a foundation for further exploration in medicinal chemistry and highlight the compound's potential therapeutic applications. Continued research is essential to optimize these synthesis methods and fully understand the biological implications of this compound.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution Reagents: Amines, thiols, sodium hydride.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

Reduction: N-Benzyl-5-chloro-4-aminothiophene-2-sulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfoxides and sulfones of the thiophene ring.

Scientific Research Applications

Antimicrobial Activity

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide has been identified as a promising lead compound for the development of new antimicrobial agents. Sulfonamides, including this compound, are traditionally known for their antibacterial properties due to their ability to inhibit the enzyme dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division .

Key Findings:

- The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- The presence of the nitro group may enhance its reactivity and effectiveness against certain pathogens by interfering with microbial metabolism.

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound can exhibit anti-inflammatory effects. These compounds may act by modulating inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound have revealed insights into how modifications to its structure can influence its biological activity. For instance, variations in the substituents on the thiophene ring or the sulfonamide group can significantly affect antimicrobial potency .

| Compound | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| This compound | Benzyl group, chloro and nitro substituents | Antimicrobial, anti-inflammatory | Unique combination of functional groups |

| 5-Amino-2-chloro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | Amino group, chloro substituent | Antibacterial | Contains amino functionality enhancing solubility |

| 4-Nitrobenzenesulfonamide | Nitro group, sulfonamide | Antimicrobial | Simpler structure lacking thiophene ring |

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Preparation of Thiophene Derivative: Cyclization reactions involving suitable precursors to form the thiophene ring.

- Functionalization: Introduction of chloro and nitro groups through electrophilic aromatic substitution.

- Sulfonamide Formation: Reaction with sulfonyl chloride in the presence of a base followed by treatment with benzylamine.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various strains of bacteria using minimum inhibitory concentration (MIC) assays. The results indicated that this compound demonstrated potent antibacterial activity comparable to established antibiotics .

Case Study: Anti-inflammatory Activity

Another research project explored the anti-inflammatory properties of this compound in an animal model of inflammation. The findings suggested that treatment with this compound resulted in significant reductions in inflammatory markers compared to control groups .

Mechanism of Action

The mechanism of action of N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth, leading to the bacteriostatic effect.

Comparison with Similar Compounds

Biological Activity

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structural features, including a benzyl group and halogen substituents on a thiophene ring, contribute to its reactivity and potential therapeutic applications.

Structural Characteristics

The compound can be characterized by the following structural features:

- Benzyl Group : Enhances lipophilicity and cellular permeability.

- Chloro and Nitro Substituents : These groups are critical for biological activity, potentially enhancing interactions with microbial targets.

- Sulfonamide Functional Group : Known for its antibacterial properties, this group is integral to the compound's mechanism of action.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. The presence of the nitro group is believed to enhance its efficacy by acting as a reactive species that disrupts microbial metabolism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Low |

| Pseudomonas aeruginosa | 16 µg/mL | High |

The compound's effectiveness varies across different strains, with notable potency against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in cell wall structure and permeability.

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties. It has been suggested that compounds in the sulfonamide class can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Study 1: Antimicrobial Efficacy

A study published in Science.gov explored the antimicrobial efficacy of various sulfonamides, including this compound. The findings highlighted its activity against both Gram-positive and Gram-negative bacteria, with specific attention to its mechanism involving disruption of folic acid synthesis pathways commonly targeted by sulfonamides .

Study 2: Structure-Activity Relationship

Another investigation focused on structure-activity relationships (SAR) among similar sulfonamides. The study concluded that the combination of the benzyl group with nitro and chloro substituents significantly enhances biological activity compared to simpler analogs lacking these features .

Study 3: Anti-inflammatory Potential

Research published in PMC examined various sulfonamides for their anti-inflammatory effects. This compound demonstrated inhibitory effects on inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.